1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Description

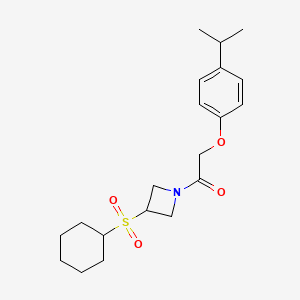

The compound 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen heterocycle) modified with a cyclohexylsulfonyl group and a phenoxyethanone moiety bearing an isopropyl substituent.

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S/c1-15(2)16-8-10-17(11-9-16)25-14-20(22)21-12-19(13-21)26(23,24)18-6-4-3-5-7-18/h8-11,15,18-19H,3-7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEYYUHKMSATCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features an azetidine ring, a cyclohexylsulfonyl group, and a 4-isopropylphenoxy moiety. These structural components contribute to its interaction with various biological targets.

| Component | Description |

|---|---|

| Azetidine Ring | A four-membered nitrogen-containing ring known for its reactivity. |

| Cyclohexylsulfonyl Group | A sulfonyl group that enhances solubility and potential interactions with biological macromolecules. |

| 4-Isopropylphenoxy Moiety | A phenolic group that may influence binding affinity to receptors. |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This can be achieved through the aza-Michael addition of suitable precursors.

- Introduction of the Cyclohexylsulfonyl Group : The sulfonyl group is introduced via a sulfonation reaction.

- Attachment of the Isopropylphenoxy Moiety : This step usually involves nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing cytokine signaling and inflammation.

- Anticancer Properties : There is emerging evidence that azetidine derivatives can exhibit anticancer activities by modulating cell cycle progression and inducing apoptosis in cancer cells.

Case Studies

- Inhibition of Janus Kinases (JAKs) :

- A study demonstrated that azetidine derivatives can inhibit JAKs, leading to decreased inflammatory responses in cellular models .

- Antitumor Activity :

- Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting potential applications in oncology .

The proposed mechanism of action for this compound involves:

- Binding to Specific Receptors : The azetidine and sulfonyl groups may facilitate interactions with target enzymes or receptors, modulating their activity.

- Influencing Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell proliferation.

Potential Applications

Given its promising biological activities, this compound could have applications in:

- Pharmaceutical Development : Targeting inflammatory diseases and cancers.

- Research Tool : As a chemical probe in studying specific biological pathways.

Comparison with Similar Compounds

Azetidine-Based Analogs

- 1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 1351619-44-7) Structural Differences: Replaces the cyclohexylsulfonyl group with a 4-cyclohexylpiperazine-carbonyl moiety and substitutes the 4-isopropylphenoxy group with 2-fluorophenoxy. Implications: The piperazine-carbonyl group may enhance hydrogen-bonding capacity compared to the sulfonyl group, while the fluorine atom on the phenoxy ring could alter electronic properties and metabolic stability . Molecular Weight: 403.5 g/mol (vs. ~395.5 g/mol for the target compound, estimated based on formula C₂₂H₃₁NO₄S).

Phenoxyethanone Derivatives

- 1-(4-Butylphenyl)ethanone (ACI-INT-1307) Structural Simplicity: Lacks the azetidine and sulfonyl groups, featuring only a butyl-substituted phenyl ketone. Functional Relevance: Demonstrates the baseline hydrophobic effects of alkyl chains on phenyl rings, contrasting with the polar sulfonyl group in the target compound .

- 1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (ACI-INT-1308) Key Features: Introduces a thioether linkage and methoxy substituents. Comparison: The thioether may confer redox sensitivity, whereas the sulfonyl group in the target compound offers stronger electron-withdrawing effects and stability against oxidation .

Hydroxyacetophenone Derivatives (Handbook of Hydroxyacetophenones)**

Compounds such as 1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone (C₁₀H₁₀O₄, MW 194.19 g/mol) highlight the role of acetylated hydroxyl groups in modulating solubility and reactivity.

- Synthesis Contrast : Prepared via acetylation with acetic anhydride and ZnCl₂ at 145–150°C (8% yield), whereas the target compound’s synthesis likely requires more complex steps due to its azetidine and sulfonyl components .

- Physicochemical Properties : Lower molecular weight and higher polarity compared to the target compound, which may influence bioavailability.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Azetidine + Phenoxy | Cyclohexylsulfonyl, 4-isopropylphenoxy | ~395.5 | High polarity, enzyme inhibition potential |

| CAS 1351619-44-7 | Azetidine + Phenoxy | 4-Cyclohexylpiperazine, 2-fluorophenoxy | 403.5 | Enhanced hydrogen bonding |

| 1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone | Phenylethanone | Acetyloxy, hydroxyl | 194.19 | High solubility, moderate stability |

| ACI-INT-1308 | Phenylthioethanone | Methoxyphenylthio | N/A | Redox-sensitive, moderate polarity |

Research Findings and Implications

- Synthetic Flexibility: The target compound’s synthesis may draw from methods used for triazole-ethanone derivatives (e.g., sodium ethoxide-mediated coupling with α-halogenated ketones) , but its azetidine ring necessitates specialized ring-forming reactions.

- Biological Relevance: The cyclohexylsulfonyl group likely enhances binding to hydrophobic pockets in proteins, while the isopropylphenoxy moiety may improve membrane permeability compared to simpler hydroxyacetophenones .

- Stability Considerations: Sulfonyl groups generally confer greater metabolic stability than thioethers (e.g., ACI-INT-1308) or acetylated hydroxyls, as seen in hydroxyacetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.